(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a chemical compound characterized by its unique structure and functional groups. Its molecular formula is with a molecular weight of approximately 228.05 g/mol. The compound features a bromine atom attached to a triazolo-pyridine structure, specifically at the 6-position, and a methanol group at the 8-position of the pyridine ring. This configuration contributes to its potential reactivity and biological activity.
The presence of the bromine atom in (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol makes it susceptible to nucleophilic substitution reactions. Common reactions include:
Research indicates that compounds related to (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol exhibit significant biological activities. These include:
Various synthetic routes have been developed for the preparation of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol:
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has potential applications in various fields:
Interaction studies are crucial for understanding how (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol interacts with biological systems:
Several compounds share structural similarities with (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Factor |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 356560-80-0 | 0.91 |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 947248-68-2 | 0.91 |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 | 0.91 |
| 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | 746668-59-7 | 0.91 |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 882521-63-3 | 0.91 |
These compounds highlight the uniqueness of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol due to its specific bromination and methanol substitution patterns that may enhance its biological activity compared to others in this class.